4-((2-Isopropylpyrimidin-5-yl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Isopropylpyrimidin-5-yl)oxy)aniline is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-((2-Isopropylpyrimidin-5-yl)oxy)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like potassium carbonate.
Chemical Reactions Analysis
4-((2-Isopropylpyrimidin-5-yl)oxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-((2-Isopropylpyrimidin-5-yl)oxy)aniline has several scientific research applications, including:
Medicinal Chemistry: Pyrimidine derivatives, including this compound, are known for their pharmacological activities such as anticancer, antibacterial, and anti-inflammatory properties.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 4-((2-Isopropylpyrimidin-5-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, leading to their pharmacological effects . For example, they can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response .
Comparison with Similar Compounds
4-((2-Isopropylpyrimidin-5-yl)oxy)aniline can be compared with other similar compounds such as:
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain an aniline group and exhibit similar pharmacological activities.
Diketopyrrolopyrrole derivatives: These compounds are used in organic electronics and have similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C13H15N3O |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-(2-propan-2-ylpyrimidin-5-yl)oxyaniline |
InChI |
InChI=1S/C13H15N3O/c1-9(2)13-15-7-12(8-16-13)17-11-5-3-10(14)4-6-11/h3-9H,14H2,1-2H3 |
InChI Key |
MYIJXCKATJSWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.